3-Guanidinopropanoic acid hydrochloride

Diabetes Research Metabolic Syndrome Insulin Sensitizer

Essential for clean CK/PCr energy shuttle studies: depletes phosphocreatine ~90% without altering ATP. Superior solubility vs. free acid. For SLC6A8 inhibition, insulin sensitivity, and metabolic research. Specify hydrochloride salt.

Molecular Formula C4H10ClN3O2
Molecular Weight 167.59
CAS No. 850836-81-6
Cat. No. B2816734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Guanidinopropanoic acid hydrochloride
CAS850836-81-6
Molecular FormulaC4H10ClN3O2
Molecular Weight167.59
Structural Identifiers
SMILESC(CN=C(N)N)C(=O)O.Cl
InChIInChI=1S/C4H9N3O2.ClH/c5-4(6)7-2-1-3(8)9;/h1-2H2,(H,8,9)(H4,5,6,7);1H
InChIKeyWYCGPQCUZKUBFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Guanidinopropanoic Acid Hydrochloride (CAS 850836-81-6) for Metabolic and Energy Transduction Research


3-Guanidinopropanoic acid hydrochloride (CAS 850836-81-6) is the hydrochloride salt form of 3-guanidinopropionic acid (β-GPA), a guanidine compound bearing an N-(2-carboxyethyl) substituent and a creatine analogue [1]. This salt form enhances solubility and stability compared to the free acid, facilitating handling in experimental settings [2]. As a competitive inhibitor of the creatine transporter (SLC6A8), it is a primary tool compound for depleting intracellular creatine and phosphocreatine to study cellular energy metabolism, particularly the role of the creatine kinase/phosphocreatine (CK/PCr) system .

Why 3-Guanidinopropanoic Acid Hydrochloride Cannot Be Substituted with Generic Creatine Analogs or Transport Inhibitors


While many compounds are broadly classified as 'creatine analogs' or 'energy metabolism modulators,' their precise mechanisms, selectivity profiles, and downstream biochemical effects are critically dependent on their molecular structure [1]. For example, the distance between the carboxyl and guanidino groups dictates receptor activity, and the specific transporter affinity (SLC6A8) of β-GPA enables a unique depletion of the phosphocreatine pool without altering ATP levels, a phenotype not shared by other guanidino acids [2]. Substituting β-GPA with guanidinoacetic acid (GAA), 4-guanidinobutyrate, or other structural analogs would lead to different pharmacological outcomes and invalidate experimental models designed to probe the specific role of the CK/PCr energy shuttle [3].

Quantitative Differentiation Evidence for 3-Guanidinopropanoic Acid Hydrochloride Against Closest Analogs


β-GPA vs. Guanidinoacetic Acid (GAA) and (S)-2-Guanidinopropionic Acid: Superior Hypoglycemic Potency in Diabetic Mouse Model

In a comparative study using KKAy mice (a model of non-insulin-dependent diabetes), 3-guanidinopropionic acid (β-GPA) demonstrated superior glucose-lowering efficacy compared to both guanidinoacetic acid (GAA) and the standard biguanide drug, metformin [1]. While both β-GPA and GAA were the only acidic guanidines effective at lowering plasma glucose, β-GPA was found to be more potent than even metformin, a clinically established antidiabetic agent [1].

Diabetes Research Metabolic Syndrome Insulin Sensitizer

β-GPA vs. Guanidinoacetic Acid (GAA) and β-Alanine Analogs: Structure-Dependent Antagonism at GABA(C) Receptors

A systematic evaluation of 12 guanidino analogs at human ρ1 GABA(C) receptors revealed a strict structure-activity relationship where the carbon chain length between the carboxyl and guanidino groups is critical for antagonist potency [1]. While (S)-2-guanidinopropionic acid (IC50 = 2.2 µM) and guanidinoacetic acid (IC50 = 5.4 µM) were the most potent competitive antagonists, the β-alanine guanidino analog (β-GPA) exhibited significantly reduced activity [1]. This demonstrates that β-GPA, with its 3-carbon backbone, is a poor antagonist at this receptor, which is a differentiating feature from its 2-carbon (GAA) and 2-carbon chiral ((S)-2-GPA) analogs [1].

Neuroscience GABA Receptor Pharmacology Structure-Activity Relationship (SAR)

β-GPA vs. Creatine: Differential In Vivo Effects on Seizure Susceptibility and Protein Expression

In a rat model of acute seizure, β-GPA and creatine had opposing effects [1]. Creatine supplementation increased brain-type creatine kinase (BCK) immunoreactivity by 3.6-fold over control levels and delayed the onset of seizure activity [1]. In stark contrast, β-GPA (a competitive CRT inhibitor) reduced BCK and CRT expression and was able to induce spontaneous seizure activity even without a chemical trigger [1]. This establishes β-GPA not merely as an inactive control for creatine but as a functional antagonist capable of unmasking epileptogenic circuits by compromising the CK/PCr energy buffer [1].

Epilepsy Research Neuroenergetics Creatine Kinase

β-GPA vs. 4-Guanidinobutyrate: A Potent and Characterized Alternative Substrate for the Creatine Transporter (SLC6A8)

Functional expression cloning of the Na+- and Cl--dependent creatine transporter (SLC6A8) identified β-GPA (3-guanidinopropionate) as an efficient antagonist and alternative substrate, with a Km for creatine of approximately 35 µM [1]. The study specifically noted that 4-guanidinobutyrate, an analog with a longer carbon chain, is also an antagonist but differs in its transport kinetics, highlighting the importance of the specific molecular length for efficient interaction with the transporter [1]. This positions β-GPA as a well-characterized, high-affinity probe for SLC6A8, distinct from other guanidino compounds like 4-guanidinobutyrate.

Transporter Biology Cellular Metabolism Substrate Selectivity

Targeted Research Applications for 3-Guanidinopropanoic Acid Hydrochloride Based on Verified Differentiation


Studying Insulin Resistance and Glucose Homeostasis

For researchers investigating metabolic disorders, 3-guanidinopropanoic acid hydrochloride is the preferred guanidino acid probe for studying insulin sensitivity. Unlike its analog guanidinoacetic acid (GAA), β-GPA has been demonstrated in a diabetic mouse model to be a more potent hypoglycemic agent, even outperforming metformin [1]. This application leverages the compound's unique ability to improve insulin sensitivity through creatine depletion, a mechanism distinct from other glucose-lowering agents [1].

Investigating the Role of the Creatine Kinase/Phosphocreatine (CK/PCr) Energy Shuttle

This compound is the gold-standard tool for depleting cellular phosphocreatine (PCr) without altering baseline ATP levels, a specific biochemical phenotype not shared by other metabolic inhibitors [2]. In a classic study, feeding rats a diet containing 1% β-GPA for 6-10 weeks resulted in a 90% reduction in cardiac phosphocreatine concentration (from 22.2 to 2.5 µmol/g dry wt) with no significant change in ATP, Pi, or intracellular pH [2]. This allows researchers to cleanly dissect the specific contribution of the CK/PCr system to cellular energetics in tissues such as heart and skeletal muscle [2].

Modeling Energetic Dysfunction in Neurological Disorders

In neuroscience, β-GPA serves as a critical tool to model the neurological consequences of a compromised CK/PCr energy buffer. Data from epilepsy models show that β-GPA not only reduces the expression of key enzymes in the creatine kinase circuit (BCK and CRT) but can also induce spontaneous seizure activity, in direct contrast to the protective effects of creatine supplementation [3]. This makes it invaluable for studying the link between brain energy depletion and conditions like seizure susceptibility, neurodegeneration, and the effects of hypoxia [3].

Studying Creatine Transporter (SLC6A8) Function and Pharmacology

3-Guanidinopropanoic acid hydrochloride is the definitive small-molecule inhibitor for the SLC6A8 creatine transporter [4]. Its characterization as a potent, well-characterized alternative substrate with a defined Km for the transporter makes it the standard tool for pharmacological studies investigating creatine uptake mechanisms, transporter kinetics, and the development of novel SLC6A8 modulators [4]. It is a more specific and well-characterized probe compared to other analogs like 4-guanidinobutyrate [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Guanidinopropanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.